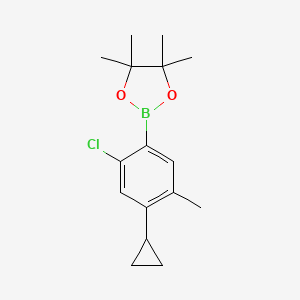
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid is a compound that belongs to the indene family. Indene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a unique structure that makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of diethyl phthalate with ethyl acetate in the presence of metallic sodium and ethanol as a catalyst. This reaction yields indanedione ethyl ester, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes such as cell differentiation, proliferation, and migration . By inhibiting DDR1, the compound can suppress cancer cell growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-2,3-dihydro-1H-indene-5-carboxamide: Another indene derivative with similar biological activities.
2-amino-2,3-dihydro-1H-indene-2-carboxylic acid: A related compound with different substitution patterns on the indene ring.
Uniqueness
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit DDR1 makes it a promising candidate for further research in cancer therapy.
Propriétés
Numéro CAS |
1179794-39-8 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3,11H2,(H,12,13) |
Clé InChI |
YVJXAFNDLVIROT-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



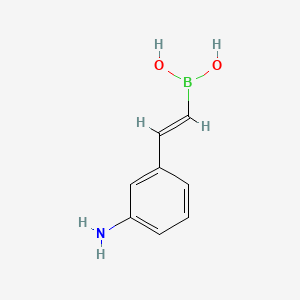
![tert-butyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(fluorosulfonyl)propanoate](/img/structure/B13469449.png)
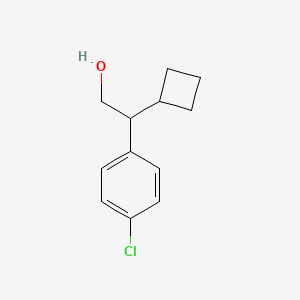
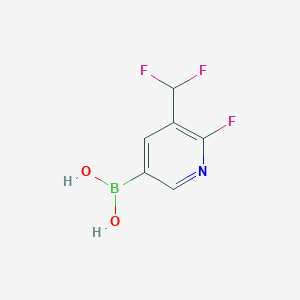
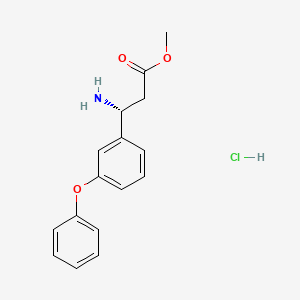

![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)
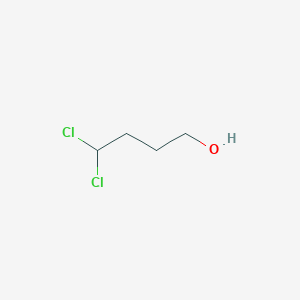
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)

![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)

